molecular formula C19H39N B1201157 Bgugaine

Bgugaine

Cat. No. B1201157
M. Wt: 281.5 g/mol
InChI Key: NCSCAOYXUUEXIP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bgugaine is a natural product found in Arisarum vulgare with data available.

Scientific Research Applications

Toxicity in Liver Cell Cultures

Bgugaine, a pyrrolidine alkaloid extracted from Arisarum vulgare, demonstrates significant hepatotoxicity in rat and human liver cell cultures. It causes cytotoxic effects, including increased LDH release, decreased MTT reduction, and higher MDA production. DNA damage was also observed, suggesting its involvement in toxic symptoms following consumption of Arisarum vulgare tubers (Rakba et al., 1999).

Quorum Sensing Inhibitor

Synthesized norbgugaine, a derivative of bgugaine, has been shown to inhibit quorum sensing mediated virulence factors in Pseudomonas aeruginosa. It significantly reduced swarming motility and biofilm formation, highlighting its potential as a quorum sensing inhibitor (Majik et al., 2013).

Antibiotic and Antifungal Properties

Bgugaine exhibits inhibitory effects on the growth of Gram-positive bacteria, yeasts, and some filamentous fungi, displaying both antibiotic and antifungal properties (Melhaoui et al., 1993).

Cytotoxic Effect on Fibroblasts

Studies on the cytotoxic effect and electrophysiological activity of (S)-bgugaine against MRC-5 fibroblasts have shown a reduction in outward potassic current, indicating its potential cytotoxicity at certain concentrations (Lamkadem et al., 2000).

Anti-cancer Potential

Bgugaine has shown significant cytotoxic activity against murine mastocytoma and human laryngeal carcinoma cell lines. The concentrations required to induce 50% lysis (IC50) for R-bgugaine and S-bgugaine were determined, indicating their potential as anti-cancer agents (Benamar et al., 2009).

Electrophysiologic Activity

(R)-bgugaine has been studied for its electrophysiological effects against MRC-5 fibroblasts, showing activation of outward potassium current at certain concentrations. This study provides insights into the compound's cellular impact (Lamkadem et al., 2001).

Synthesis and DNA Affinity

Research on the enantioselective synthesis of bgugaine, its derivatives, and their DNA affinity, offers valuable insights into their chemical properties and interactions at the molecular level. These findings contribute to a deeper understanding of bgugaine's biological activity (Enders & Thiebes, 2000); (Melhaoui & Belouali, 1998).

Catalytic Synthesis

Advancements in the catalytic asymmetric synthesis of bgugaine highlight the evolving methods in organic chemistry to produce this alkaloid more efficiently, which can further aid in its pharmacological research (Maddocks & Clarke, 2020).

properties

Product Name

Bgugaine

Molecular Formula

C19H39N

Molecular Weight

281.5 g/mol

IUPAC Name

(2R)-1-methyl-2-tetradecylpyrrolidine

InChI

InChI=1S/C19H39N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(19)2/h19H,3-18H2,1-2H3/t19-/m1/s1

InChI Key

NCSCAOYXUUEXIP-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1CCCN1C

Canonical SMILES

CCCCCCCCCCCCCCC1CCCN1C

synonyms

bgugaine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.